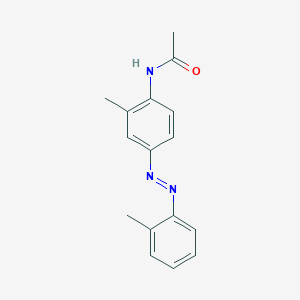

4-Acetamido-2',3-dimethylazobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反应分析

Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

科学研究应用

4-Acetamido-2’,3-dimethylazobenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in studies involving enzyme interactions and protein binding.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

作用机制

The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .

相似化合物的比较

- 4-Acetamidoazobenzene

- 2,3-Dimethylazobenzene

- 4-Amino-2’,3-dimethylazobenzene

Comparison: 4-Acetamido-2’,3-dimethylazobenzene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and reactivity, making it suitable for specific applications in research and industry .

生物活性

4-Acetamido-2',3-dimethylazobenzene, a member of the azo compound family, is notable for its biological activity, particularly in the context of toxicology and pharmacology. This compound is synthesized through the diazotization of an appropriate aniline derivative, followed by coupling with a suitable aromatic compound. The biological implications of this compound are significant due to its potential effects on various biological systems.

- Chemical Formula : C11H14N2O

- Molecular Weight : 202.25 g/mol

- Structure : The compound features an acetamido group and two methyl groups on the azobenzene structure, which influence its solubility and reactivity.

- Inhibition of Enzymatic Activity :

-

Cytotoxic Effects :

- Studies indicate that azo compounds can exhibit cytotoxicity, potentially leading to apoptosis in various cell lines. This property is often linked to their ability to generate reactive oxygen species (ROS) upon metabolic activation.

-

Mutagenicity :

- Azo compounds, including derivatives like this compound, have been assessed for mutagenic potential. The presence of the azo group can facilitate the formation of DNA adducts, leading to mutations and carcinogenic effects in laboratory settings.

Case Studies

-

Study on Hepatotoxicity :

In a controlled study, the administration of this compound to rodent models demonstrated significant liver toxicity, characterized by elevated liver enzymes and histopathological changes indicative of hepatocellular damage. -

Genotoxicity Assessment :

Research involving Ames tests revealed that this compound exhibits mutagenic properties when tested with specific strains of Salmonella typhimurium, suggesting a potential risk for genetic damage in vivo.

Comparative Biological Activity

| Compound | Cytotoxicity | Mutagenicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Positive | Yes |

| 2-Aminoazobenzene | Moderate | Positive | No |

| 4-Dimethylaminoazobenzene | Low | Negative | Yes |

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Notably:

- Acute Toxicity : Animal studies indicate that high doses lead to acute toxicity symptoms including lethargy and respiratory distress.

- Chronic Exposure Risks : Long-term exposure has been associated with increased incidences of liver tumors in experimental models.

Environmental Impact

The environmental persistence of azo compounds raises concerns regarding their degradation products, which may also possess biological activity. Research suggests that metabolites from this compound can be equally or more toxic than the parent compound.

属性

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVVEHDEIYWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340231 |

Source

|

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-23-8 |

Source

|

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。